molecular formula C23H26N2O3 B1678086 Pravadoline CAS No. 92623-83-1

Pravadoline

Cat. No.: B1678086
CAS No.: 92623-83-1
M. Wt: 378.5 g/mol
InChI Key: MEUQWHZOUDZXHH-UHFFFAOYSA-N
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Description

Pravadoline, also known as WIN 48,098, is an anti-inflammatory and analgesic drug. It was developed in the 1980s as a new anti-inflammatory and prostaglandin synthesis inhibitor, acting through inhibition of the enzyme cyclooxygenase (COX). this compound was found to exhibit unexpectedly strong analgesic effects, which appeared at doses ten times smaller than the effective anti-inflammatory dose .

Mechanism of Action

Target of Action

Pravadoline, also known as WIN 48,098, is an anti-inflammatory and analgesic drug . The primary targets of this compound are the cyclooxygenase (COX) enzyme and the CB1 cannabinoid receptor . The COX enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain . The CB1 cannabinoid receptor is a G-protein-coupled receptor in the endocannabinoid system, which is involved in various physiological processes including pain sensation .

Mode of Action

This compound acts by inhibiting the COX enzyme, thereby reducing the synthesis of prostaglandins . This action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs). It was eventually discovered that this compound is a cannabinoid agonist, interacting with the CB1 cannabinoid receptor .

Biochemical Pathways

This compound affects the prostaglandin synthesis pathway by inhibiting the COX enzyme . This results in reduced production of prostaglandins, which are involved in inflammation and pain. Additionally, by acting as an agonist at the CB1 cannabinoid receptor, this compound influences the endocannabinoid system, which plays a role in various physiological processes including pain sensation .

Result of Action

The inhibition of prostaglandin synthesis by this compound results in anti-inflammatory effects . Its interaction with the CB1 cannabinoid receptor leads to strong analgesic effects . These effects were observed in animal studies, where administration of this compound prevented hyperalgesia and nociceptive responses induced by various stimuli .

Biochemical Analysis

Biochemical Properties

Pravadoline acts through the inhibition of the enzyme cyclooxygenase (COX), which plays a key role in the synthesis of prostaglandins . It exhibits strong analgesic effects, which appear at doses ten times smaller than the effective anti-inflammatory dose . These effects could not be explained by its action as a COX inhibitor .

Cellular Effects

This compound has been found to exhibit unexpectedly strong analgesic effects . These effects were not blocked by opioid antagonists such as naloxone , suggesting that this compound’s analgesic effects are not mediated by opioid receptors .

Molecular Mechanism

This compound’s analgesic effects are thought to be mediated by its action as a cannabinoid agonist . It was discovered that this compound represented the first compound from a novel class of cannabinoid agonists, the aminoalkylindoles .

Temporal Effects in Laboratory Settings

This compound’s effects have been studied in various laboratory settings. For example, it has been shown to prevent hyperalgesia in rats with brewer’s yeast injections . It also prevented the nociceptive response induced by paw flexion in the adjuvant-arthritic rat .

Dosage Effects in Animal Models

In animal models, this compound has been shown to provide analgesia against a diverse range of nociceptive stimuli . Its antinociceptive activity was not antagonized by naloxone, suggesting that its analgesic effects are not mediated by an opioid mechanism .

Metabolic Pathways

It is known that this compound inhibits the synthesis of prostaglandins, key compounds in many metabolic pathways, by acting as a COX inhibitor .

Preparation Methods

The synthesis of pravadoline involves several steps. The key synthetic route includes the formation of the indole core, followed by the introduction of the morpholine moiety and the methoxyphenyl group. The reaction conditions typically involve the use of strong bases and organic solvents.

Chemical Reactions Analysis

Pravadoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen and the methoxyphenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

Pravadoline has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

Pravadoline is unique due to its dual mechanism of action as both a COX inhibitor and a cannabinoid agonist. Similar compounds include:

This compound’s unique combination of COX inhibition and cannabinoid receptor agonism makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUQWHZOUDZXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046127
Record name Pravadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92623-83-1
Record name Pravadoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92623-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pravadoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pravadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRAVADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3JW662TWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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